9-(2,4-dimethoxyphenyl)-8-oxo-2-(pyridin-4-yl)-8,9-dihydro-7H-purine-6-carboxamide
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Overview
Description
9-(2,4-Dimethoxyphenyl)-8-oxo-2-pyridin-4-yl-7H-purine-6-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a purine core structure, which is a common motif in many biologically active molecules, including nucleotides and certain pharmaceuticals.
Preparation Methods
The synthesis of 9-(2,4-dimethoxyphenyl)-8-oxo-2-(pyridin-4-yl)-8,9-dihydro-7H-purine-6-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide derivatives and other nitrogen-containing compounds.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a cyclization reaction, often involving a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through electrophilic aromatic substitution reactions, using reagents like dimethoxybenzene and appropriate catalysts.
Final Assembly: The final assembly of the molecule involves coupling the previously synthesized intermediates under controlled conditions to form the desired compound.
Chemical Reactions Analysis
9-(2,4-Dimethoxyphenyl)-8-oxo-2-pyridin-4-yl-7H-purine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo-derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and purine rings, using reagents like halides and nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki-Miyaura coupling, which is useful for forming carbon-carbon bonds.
Scientific Research Applications
9-(2,4-Dimethoxyphenyl)-8-oxo-2-pyridin-4-yl-7H-purine-6-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and bioactive molecules.
Industry: It is used in the development of new materials and chemical processes, particularly in the pharmaceutical and biotechnology industries.
Mechanism of Action
The mechanism of action of 9-(2,4-dimethoxyphenyl)-8-oxo-2-(pyridin-4-yl)-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit bacterial RNA polymerase, thereby preventing bacterial growth and proliferation . Additionally, it may interact with cellular signaling pathways involved in cancer cell growth and survival, leading to anticancer effects.
Comparison with Similar Compounds
9-(2,4-Dimethoxyphenyl)-8-oxo-2-pyridin-4-yl-7H-purine-6-carboxamide can be compared with other similar compounds, such as:
N-2,4-Dimethoxyphenyl Dithiolopyrrolone Derivatives: These compounds also exhibit antimicrobial activity and are studied for their potential as bacterial RNA polymerase inhibitors.
Pyrazoline Derivatives: These compounds have similar biological activities, including antimicrobial and anticancer properties.
Quinazolinone/Melatonin Conjugates: These compounds are investigated for their potential therapeutic applications in cancer treatment.
Properties
IUPAC Name |
9-(2,4-dimethoxyphenyl)-8-oxo-2-pyridin-4-yl-7H-purine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O4/c1-28-11-3-4-12(13(9-11)29-2)25-18-15(23-19(25)27)14(16(20)26)22-17(24-18)10-5-7-21-8-6-10/h3-9H,1-2H3,(H2,20,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZUMFXMSVSAJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=NC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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